Ethyl 1-Boc-4-methyl-4-piperidineacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

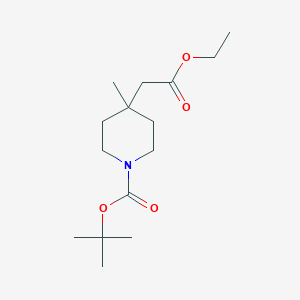

Ethyl 1-Boc-4-methyl-4-piperidineacetate is a chemical compound with the molecular formula C15H27NO4. It is also known by its IUPAC name, tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 1-Boc-4-methyl-4-piperidineacetate can be synthesized through a multi-step process. One common method involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-Boc-4-methyl-4-piperidineacetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted piperidine derivatives .

Aplicaciones Científicas De Investigación

Ethyl 1-Boc-4-methyl-4-piperidineacetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as an intermediate in the preparation of biologically active compounds.

Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 1-Boc-4-methyl-4-piperidineacetate involves its role as an intermediate in various chemical reactions. It acts as a precursor to more complex molecules, facilitating the formation of desired products through its reactive functional groups. The molecular targets and pathways involved depend on the specific application and the final product being synthesized .

Comparación Con Compuestos Similares

Ethyl 1-Boc-4-methyl-4-piperidineacetate can be compared with other similar compounds such as:

Methyl 1-Boc-4-piperidineacetate: This compound has a similar structure but with a methyl group instead of an ethyl group.

Ethyl 1-Boc-4-piperidineacetate: This compound lacks the methyl group present in this compound.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields .

Actividad Biológica

Ethyl 1-Boc-4-methyl-4-piperidineacetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, drawing upon various research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and solubility. The structural formula can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 221.31 g/mol |

| CAS Number | 1772585-44-0 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including Mycobacterium abscessus, a pathogen resistant to many conventional antibiotics .

Case Study: Antimycobacterial Activity

In a study investigating the structure–activity relationship (SAR) of piperidine derivatives, it was found that compounds similar to this compound showed promising activity against M. abscessus. The minimum inhibitory concentrations (MICs) were significantly lower than those of existing treatments, suggesting a novel mechanism of action targeting DNA gyrase, a critical enzyme for bacterial DNA replication .

Cytotoxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the cytotoxicity of this compound. In vitro assays demonstrated that this compound did not adversely affect cell viability at concentrations up to 30 μM, indicating a favorable safety profile . However, further investigations are necessary to evaluate its long-term effects and potential toxicity in vivo.

Potential Therapeutic Applications

The unique structure of this compound positions it as a candidate for further development in treating resistant bacterial infections. Its ability to inhibit DNA gyrase aligns with current trends in antibiotic development focusing on novel mechanisms to combat resistance.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with other piperidine derivatives was conducted. The following table summarizes key findings from various studies:

| Compound Name | MIC (μM) against M. abscessus | Target Enzyme | Notes |

|---|---|---|---|

| This compound | <10 | DNA gyrase | Low cytotoxicity observed |

| Gepotidacin | 20 | DNA gyrase | Less effective than above |

| Compound A (similar structure) | 5 | Unknown | Higher potency against bacteria |

Propiedades

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-6-19-12(17)11-15(5)7-9-16(10-8-15)13(18)20-14(2,3)4/h6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFLBBRAKJDKNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.